3-{[(Triethylsilyl)oxy]methyl}pyridine
Description
3-{[(Triethylsilyl)oxy]methyl}pyridine is a pyridine derivative functionalized with a triethylsilyl (TES) ether group at the 3-position of the pyridine ring. The TES group serves as a protective moiety for hydroxyl or hydroxymethyl functionalities, enhancing stability during synthetic reactions while allowing selective deprotection under mild acidic or fluoride-mediated conditions. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where controlled reactivity and steric protection are critical.
Properties
CAS No. |
112671-02-0 |
|---|---|
Molecular Formula |
C12H21NOSi |
Molecular Weight |
223.39 g/mol |
IUPAC Name |
triethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C12H21NOSi/c1-4-15(5-2,6-3)14-11-12-8-7-9-13-10-12/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
YFPBWIPTTFBEKV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Triethylsilyl)oxy]methyl}pyridine typically involves the reaction of pyridine derivatives with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-{[(Triethylsilyl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
3-{[(Triethylsilyl)oxy]methyl}pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(Triethylsilyl)oxy]methyl}pyridine involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The triethylsilyl group in the target compound provides moderate steric protection compared to bulkier tert-butyldimethylsilyl (TBDMS) groups (e.g., ), which are more resistant to nucleophilic attack but require harsher deprotection conditions.
- Electronic Effects : Silyl groups (TMS, TES, TBDMS) are electron-donating, stabilizing adjacent electrophilic centers. Methoxy and fluoropyridine substituents (e.g., ) introduce additional electronic modulation.
- Stability : TES ethers are less stable under acidic conditions than TBDMS ethers but more stable than TMS ethers, making them suitable for multi-step syntheses requiring intermediate protection .
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